Methyl 4-((furan-2-ylmethyl)(pyridin-2-ylmethyl)carbamoyl)benzoate
Description
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 4-[furan-2-ylmethyl(pyridin-2-ylmethyl)carbamoyl]benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-25-20(24)16-9-7-15(8-10-16)19(23)22(14-18-6-4-12-26-18)13-17-5-2-3-11-21-17/h2-12H,13-14H2,1H3 |
InChI Key |
ZQXHURIARASPIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Nucleophilic Substitution
- Primary Amine Formation : React methyl 4-carbamoylbenzoate with furan-2-ylmethylamine to generate methyl 4-((furan-2-ylmethyl)carbamoyl)benzoate.
- Secondary Amine Formation : Perform a second nucleophilic substitution using pyridin-2-ylmethyl chloride or bromide under basic conditions (e.g., K$$2$$CO$$3$$ in DMF).
Example Protocol :
One-Pot Double Substitution
A more efficient approach involves simultaneous addition of both substituents using a palladium-catalyzed coupling. For instance:
$$
\text{Methyl 4-carbamoylbenzoate} + \text{Furan-2-ylmethylboronic acid} + \text{Pyridin-2-ylmethylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound}
$$
Key Conditions :
Alternative Routes via Aroyl Dimethylaminopyridinium Salts
Recent advancements utilize aroyl dimethylaminopyridinium (DMAP) salts as intermediates for carbonylative couplings. This method avoids unstable acyl chlorides:
Procedure :
- Generate the DMAP iodide salt by reacting methyl 4-iodobenzoate with DMAP in acetonitrile.
- Perform carbonylative coupling with furan-2-ylmethylamine and pyridin-2-ylmethylamine under CO atmosphere (1 atm) using Pd(OAc)$$_2$$ as a catalyst.
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Stepwise Substitution | K$$2$$CO$$3$$, DMF | 80°C, 12 h | 65–75 | ≥95 |
| One-Pot Coupling | Pd(PPh$$3$$)$$4$$, BINAP | 90°C, 24 h | 70–78 | ≥97 |
| DMAP Salt Route | Pd(OAc)$$_2$$, CO gas | RT to 50°C, 6 h | 80–85 | ≥98 |
Notes :
- The DMAP method offers superior yields but requires specialized equipment for CO handling.
- Stepwise substitution is preferred for small-scale synthesis due to simplicity.
Challenges and Optimization Strategies
Steric Hindrance
The proximity of furan and pyridine rings can hinder reaction kinetics. Mitigation strategies include:
Purification Difficulties
The polar nature of the product complicates isolation. Solutions involve:
Scalability and Industrial Feasibility
Large-scale production (>1 kg) employs continuous flow reactors to enhance reproducibility. Key parameters:
- Residence Time : 30–60 minutes.
- Catalyst Loading : 0.5 mol% Pd with ligand recycling.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyridine rings.
Reduction: Reduced forms of the benzoate ester and carbamate groups.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 4-{[(furan-2-yl)methyl][(pyridin-2-yl)methyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
- Pyrimidine Analogs: Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate () features a pyrimidine ring directly attached to the carbamoyl group. Its crystal structure (monoclinic, space group P2₁/c) reveals planar geometry due to π-π stacking between pyrimidine and benzoate groups .
- Heterocyclic Diversity : The furan ring (oxygen-containing) and pyridine (nitrogen-containing) in the target compound could enhance hydrogen-bonding capabilities compared to pyrimidine derivatives, which rely solely on nitrogen-based interactions.
Table 1: Crystallographic Data for Selected Analogs
| Compound | Space Group | Key Interactions | Reference |
|---|---|---|---|
| Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate | P2₁/c | π-π stacking, N–H···O | |
| HDAC inhibitor derivatives () | N/A | Chlorophenyl π interactions |
Carbamoylation Strategies
- Target Compound : While synthesis details are unavailable, analogous reactions (e.g., carbamoylation via activated esters or coupling reagents) are inferred. For example, benzimidazole-containing benzoates () are synthesized using Na₂S₂O₅ in DMF, suggesting possible acidic or oxidative conditions for similar reactions .
- Ester Hydrolysis and Functionalization: Compounds like methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate () involve multi-step protocols, including ester deprotection and hydroxylamine coupling . The target compound’s synthesis may require similar protective group strategies.
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
- NMR Trends : Analogs such as methyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)benzoate () show characteristic aromatic proton signals (δ 8.15–7.85 ppm) and ester methyl resonances (δ 3.8–4.2 ppm) . The target compound’s furan and pyridine protons would likely appear downfield (δ 6.5–8.5 ppm), with splitting patterns reflecting heterocyclic coupling.
Solubility and Reactivity
- Heterocyclic Influence : The pyridine moiety may improve aqueous solubility via protonation at acidic pH, whereas the furan ring’s lipophilicity could enhance membrane permeability. This contrasts with purely aromatic analogs (e.g., phenylbutenyl derivatives in ), which exhibit higher hydrophobicity .
Potential as HDAC Inhibitors
Crystallographic Tools and Validation
- Software Utilization : Structural analyses of analogs often employ SHELXL () and ORTEP-III () for refinement and visualization, suggesting similar methodologies could apply to the target compound .
Biological Activity
Methyl 4-((furan-2-ylmethyl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 350.4 g/mol. The compound features a methyl ester, a benzoate moiety, and two heterocyclic groups: furan and pyridine, which contribute to its diverse biological interactions .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For example, the minimum inhibitory concentration (MIC) values for this compound against certain pathogens ranged from 0.2 to 1.5 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate key signaling pathways involved in cancer cell proliferation and survival. The interaction of its structural components with specific molecular targets can lead to the inhibition of tumor growth .
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan and pyridine rings are particularly important in modulating enzyme activity and influencing metabolic pathways .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Carbamate Intermediate : This step involves reacting furan-2-ylmethanol and pyridin-2-ylmethanol with an isocyanate.
- Esterification : The carbamate intermediate is then esterified with methyl 4-aminobenzoate using a catalyst such as sulfuric acid or hydrochloric acid .
- Optimization for Industrial Production : In industrial settings, these methods can be scaled up using continuous flow reactors to enhance yield and purity .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-((furan-2-ylmethyl)(thiophen-3-ylmethyl)carbamoyl)benzoate | Contains thiophene instead of pyridine | Variations in electronic properties due to sulfur presence |
| Methyl 4-(furan-2-carboxylic acid) | Lacks the pyridine moiety | Simpler structure with different reactivity |
| Methyl 4-(pyridin-3-carboxylic acid) | Lacks the furan moiety | Focuses on pyridine's reactivity without furan influence |
This table highlights how the unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to other compounds.
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains demonstrated that it significantly reduced bacterial viability in vitro, suggesting its potential as a new antimicrobial agent .
- Cancer Research : Another study explored the effects of this compound on cancer cell lines, revealing that it inhibited cell proliferation through apoptosis induction, indicating its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
